molecular formula C15H23BrO3 B15008195 Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate

Cat. No.: B15008195
M. Wt: 331.24 g/mol
InChI Key: DFOVZXUMFZJKIK-UHFFFAOYSA-N
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Description

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate is an organic compound with the molecular formula C15H23BrO3. This compound is characterized by the presence of a bromine atom attached to a cyclohexyl ring, which is further connected to a carbonyl group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate can be synthesized through the bromination of methyl cyclohexanecarboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the cyclohexyl ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution, reduction, and oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate is unique due to the presence of both a bromine atom and a carbonyl group on the cyclohexyl ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H23BrO3

Molecular Weight

331.24 g/mol

IUPAC Name

methyl 1-(1-bromocyclohexanecarbonyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C15H23BrO3/c1-19-13(18)14(8-4-2-5-9-14)12(17)15(16)10-6-3-7-11-15/h2-11H2,1H3

InChI Key

DFOVZXUMFZJKIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)C(=O)C2(CCCCC2)Br

Origin of Product

United States

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